![molecular formula C14H17N3O B4675688 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B4675688.png)
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methylbenzamide
説明
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methylbenzamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as EPM and has been used in a range of studies to investigate its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
科学的研究の応用
EPM has been used in a variety of scientific research applications due to its potential as a pharmacological tool. One of the most significant applications of EPM has been in the study of the GABAergic system, which is involved in the regulation of anxiety and other neurological processes. EPM has been shown to have anxiolytic effects in animal models, making it a potentially useful tool for investigating the role of the GABAergic system in anxiety disorders.
作用機序
The mechanism of action of EPM is not fully understood, but it is believed to involve the modulation of GABAergic neurotransmission. EPM has been shown to bind to the benzodiazepine site on GABA-A receptors, which enhances the activity of these receptors and leads to increased inhibition of neuronal activity. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and sedatives.
Biochemical and Physiological Effects
EPM has been shown to have a variety of biochemical and physiological effects in animal models. These effects include anxiolytic and sedative effects, as well as effects on cognitive function and memory. EPM has also been shown to have anticonvulsant effects, making it a potentially useful tool for investigating the role of the GABAergic system in seizure disorders.
実験室実験の利点と制限
One of the main advantages of using EPM in lab experiments is its specificity for the benzodiazepine site on GABA-A receptors. This makes it a potentially useful tool for investigating the role of the GABAergic system in anxiety disorders and other neurological conditions. However, EPM has some limitations as well, including its relatively low potency compared to other benzodiazepine site ligands. This may limit its usefulness in certain types of experiments.
将来の方向性
There are several future directions for research on EPM and its potential applications in scientific research. One area of interest is the development of more potent analogs of EPM that could be used in a wider range of experiments. Another area of interest is the investigation of the potential therapeutic applications of EPM in the treatment of anxiety disorders and other neurological conditions. Additionally, further research is needed to fully understand the mechanism of action of EPM and its effects on the GABAergic system.
特性
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-3-17-8-7-13(16-17)10-15-14(18)12-6-4-5-11(2)9-12/h4-9H,3,10H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLHEOMMQJZGDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CNC(=O)C2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{4-isobutyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4675620.png)
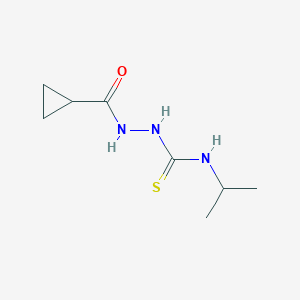
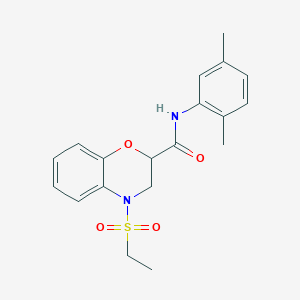
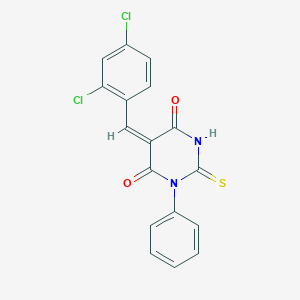


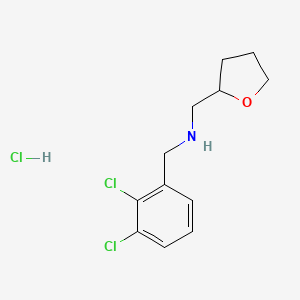
![N-[1-(4-chlorophenyl)propyl]-N'-cyclopentylurea](/img/structure/B4675661.png)

![5-[(2,4-dichlorophenoxy)methyl]-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-2-furamide](/img/structure/B4675671.png)
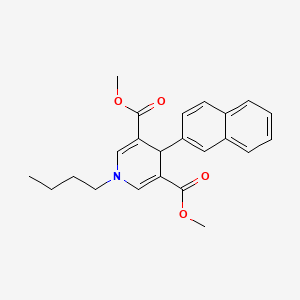
![2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-methoxyethyl)acetamide](/img/structure/B4675679.png)
![1-(2-methylbenzyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B4675683.png)
![N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4675691.png)